molecular formula C10H6BrF3N2 B1331287 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 219986-65-9

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B1331287
M. Wt: 291.07 g/mol
InChI Key: IJXYMIRDVATCHK-UHFFFAOYSA-N
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Description

The compound "3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at the 3-position and a trifluoromethyl group at the 5-position suggests potential for interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. While the specific synthesis of "3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole" is not detailed in the provided papers, similar compounds have been synthesized through various methods, including oxidative cyclization using copper acetate as a catalyst , and transformations involving the carboxylic group in a pyrazole core into the trifluoromethyl group by sulfur tetrafluoride . These methods suggest that the synthesis of the compound could potentially be achieved through analogous strategies.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction . These studies reveal that the pyrazole ring can adopt different conformations and that substituents on the ring can significantly influence the overall molecular geometry. For instance, the presence of halogenated substituents can lead to the formation of isomorphs with specific crystalline systems . The molecular structure is also influenced by intramolecular interactions, such as hydrogen bonding and π-stacking .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the reactivity of the pyrazole ring and its substituents. The bromophenyl group, for example, can undergo further halogenation, Suzuki coupling, or other palladium-catalyzed cross-coupling reactions . The trifluoromethyl group can affect the electron density of the molecule, potentially leading to unique reactivity patterns . The presence of amino groups in similar structures has been shown to facilitate intramolecular charge transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solvatochromism, vibrational frequencies, and nonlinear optical properties . For example, the electron-withdrawing effect of the trifluoromethyl group can impact the molecule's dipole moment, electronic absorption, and vibrational spectra . Additionally, the molecular electrostatic potential maps of these compounds can predict sites of electrophilic and nucleophilic attack . The photophysical properties, such as emission spectra and quantum yield, can also vary depending on the solvent polarity .

Scientific Research Applications

Chemical Reactivity and Synthesis

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole and its derivatives exhibit versatile chemical reactivity, making them useful in synthesizing a wide range of compounds. For instance, they undergo regioselective functionalization, which allows the conversion of simple heterocyclic starting materials into various isomers and congeners. This reactivity is leveraged in the synthesis of pyrazoline derivatives, demonstrating the molecule's significance in developing novel chemical entities (Schlosser et al., 2002).

Fluorescence and Spectral Properties

The compound and its derivatives exhibit interesting fluorescent properties. For example, certain derivatives show fluorescence emission in the blue region of the visible spectrum, with the emission varying based on the solvent used. This indicates potential applications in the field of material sciences and as fluorescent markers in various scientific studies (Ibrahim et al., 2016).

Biological Applications

Significant biological activities have been associated with this compound and its derivatives. For instance, certain derivatives have shown antiproliferative effects against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. The ability to induce cell death by activating apoptosis in cancer cells highlights the compound's relevance in medical research and drug development (Ananda et al., 2017).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, derivatives of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole have been synthesized and evaluated for various biological activities. These activities include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Such comprehensive biological activities demonstrate the molecule's versatility and potential in developing multifunctional therapeutic agents (Küçükgüzel et al., 2013).

Spectroscopic and Structural Studies

The compound and its derivatives have been the subject of extensive spectroscopic and structural studies. These studies provide valuable insights into the compound's molecular structure, vibrational frequencies, and photophysical properties, contributing to a deeper understanding of its chemical behavior and potential applications in various fields (Singh et al., 2013).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. This information is typically provided in a material safety data sheet (MSDS). Unfortunately, I don’t have the specific safety and hazards information for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, I don’t have the specific future directions for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .

properties

IUPAC Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXYMIRDVATCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352464
Record name 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole

CAS RN

219986-65-9
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219986-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
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